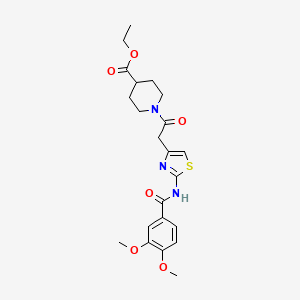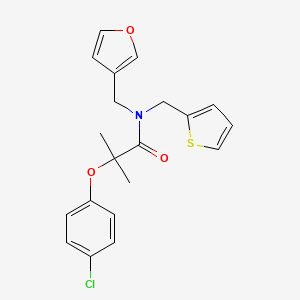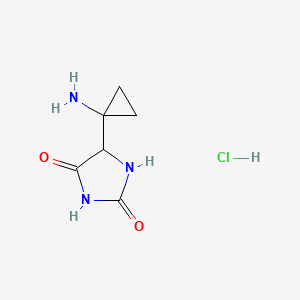![molecular formula C16H17N3O4 B2728105 N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide CAS No. 1209958-22-4](/img/structure/B2728105.png)
N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide is a complex organic compound known for its potential applications in various scientific fields. It comprises a pyridazinone moiety linked to a benzo[d][1,3]dioxole framework through a propyl chain, with a carboxamide functional group. Its structure suggests diverse reactivity, making it a valuable target for synthetic chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide typically involves multi-step organic synthesis starting with commercially available precursors. A plausible route could include:
Formation of 6-oxopyridazin-1(6H)-one from appropriate pyridazine derivatives under oxidative conditions.
Alkylation of the resulting pyridazinone with a propyl halide to obtain 3-(6-oxopyridazin-1(6H)-yl)propane.
Coupling of this intermediate with a 2,3-dihydrobenzo[b][1,4]dioxole derivative under amide bond-forming conditions.
Industrial Production Methods: For industrial-scale synthesis, optimizing reaction conditions such as temperature, pressure, solvent, and catalysts is crucial to maximize yield and purity. Continuous flow chemistry might be employed to scale up the process efficiently.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidative transformations, potentially modifying the pyridazinone or benzo[d][1,3]dioxole moieties.
Reduction: Reduction reactions can target the carbonyl group in the pyridazinone.
Substitution: Both aromatic and aliphatic substitution reactions can modify the dioxole and propyl chain, respectively.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, or peroxides under acidic or basic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines or thiols in the presence of a suitable leaving group.
Major Products:
Oxidation: Introduction of hydroxyl or carboxyl groups.
Reduction: Conversion of carbonyl groups to hydroxyls.
Substitution: Formation of various substituted derivatives based on the nucleophile used.
Scientific Research Applications
Chemistry: The compound's reactivity and structural complexity make it a valuable intermediate in synthetic organic chemistry.
Biology: Potential for interaction with biological macromolecules due to the presence of reactive functional groups.
Medicine: Investigated for pharmacological properties such as enzyme inhibition or receptor modulation.
Mechanism of Action
The compound's biological activity may be attributed to its ability to interact with specific molecular targets, such as enzymes or receptors. Its mechanism could involve binding to these targets, altering their activity or stability. The pathways involved would depend on the specific target and the nature of the interaction, which might include hydrogen bonding, hydrophobic interactions, or van der Waals forces.
Comparison with Similar Compounds
When compared to similar compounds like pyridazinone derivatives or benzodioxoles, N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Similar Compounds:
Pyridazinone derivatives
Benzo[d][1,3]dioxoles
Amide-containing heterocycles
This compound's unique architecture and functional diversity make it a fascinating subject for further study in various scientific domains.
Properties
IUPAC Name |
N-[3-(6-oxopyridazin-1-yl)propyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O4/c20-15-7-3-9-18-19(15)10-4-8-17-16(21)14-11-22-12-5-1-2-6-13(12)23-14/h1-3,5-7,9,14H,4,8,10-11H2,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMASMJHPQHAUJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)C(=O)NCCCN3C(=O)C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-(4-tert-butylphenyl)-7,8-dimethoxy-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2728023.png)
![2,2-Dimethyl-3-[3-(trifluoromethyl)phenyl]propanoic acid](/img/structure/B2728025.png)


![5-{[isopropyl(methyl)amino]methyl}-1-methyl-1H-pyrazol-3-amine](/img/structure/B2728031.png)

![2-(3-(Diethylamino)propyl)-1-(pyridin-4-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2728034.png)
![4-Piperidinepropanoic acid, 1-[(2,3-dihydro-1H-inden-5-yl)carbonyl]-](/img/structure/B2728035.png)
![N,N-dimethyl-4-{thieno[3,2-d]pyrimidin-4-yloxy}cyclohexan-1-amine](/img/structure/B2728036.png)
![2-((8-chloro-6-methyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-(3-(methylthio)phenyl)acetamide](/img/structure/B2728039.png)


![2-(2,4-dichlorophenyl)-1-[(4-methylphenyl)methoxy]-1H-imidazo[4,5-b]pyridine](/img/structure/B2728042.png)

